molecular formula C29H25N3O5S2 B11982253 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide

2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide

Cat. No.: B11982253
M. Wt: 559.7 g/mol
InChI Key: BZZPPTVXUAUNBA-QPLCGJKRSA-N
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Description

2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidinone, indole, and phenylacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with indole-2,3-dione and N-phenylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide lies in its complex structure, which combines multiple functional groups

Properties

Molecular Formula

C29H25N3O5S2

Molecular Weight

559.7 g/mol

IUPAC Name

2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C29H25N3O5S2/c1-36-22-13-12-18(16-23(22)37-2)14-15-31-28(35)26(39-29(31)38)25-20-10-6-7-11-21(20)32(27(25)34)17-24(33)30-19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,30,33)/b26-25-

InChI Key

BZZPPTVXUAUNBA-QPLCGJKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)SC2=S)OC

Origin of Product

United States

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